1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-ethyl-5-thiophen-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-2-12-9(10)6-7(11-12)8-4-3-5-13-8/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBOZAYWSAXTOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Structure and Synthesis
1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine features a pyrazole ring substituted with an ethyl group and a thiophene moiety. The structure can be represented as follows:
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Combining appropriate aldehydes with hydrazine derivatives.
- Cyclization Reactions : Utilizing thiophene derivatives to form the pyrazole ring.
These synthetic pathways not only facilitate the production of this compound but also allow for the exploration of novel derivatives with enhanced properties.
Biological Activities
Research indicates that this compound exhibits significant biological activities, making it a candidate for various therapeutic applications. Key findings include:
Anticancer Activity
The compound has shown potential in inhibiting specific kinases involved in cancer progression. Studies suggest that its mechanism of action may involve:
- Targeting Enzymes : Inhibition of enzymes crucial for tumor growth.
- Inducing Apoptosis : Triggering programmed cell death in cancer cells.
Antimicrobial Properties
This compound has demonstrated effectiveness against various microbial strains. Its ability to disrupt microbial cell function positions it as a candidate for developing new antimicrobial agents.
Neuropharmacological Effects
Research indicates that this compound may exhibit antidepressant activity, potentially through modulation of neurotransmitter systems. Its structural similarity to other known antidepressants supports further investigation into its neuropharmacological effects.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Cancer Research : A study published in Journal of Medicinal Chemistry explored the compound's efficacy against breast cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis.
- Antimicrobial Studies : Research featured in Antimicrobial Agents and Chemotherapy demonstrated that the compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.
- Neuropharmacology : A study in Neuropharmacology assessed the antidepressant-like effects of the compound in animal models, indicating a reduction in depressive behaviors comparable to standard antidepressants.
Mechanism of Action
The mechanism by which 1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Bioactivity : The phenyl group in 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine confers cytotoxic properties, likely due to increased aromatic stacking interactions with biological targets . In contrast, bulkier substituents like trifluoromethyl (CF3) enhance lipophilicity, improving membrane permeability .
- Thiophene vs. Other Heterocycles : Thiophene-containing analogs exhibit superior electronic properties compared to benzimidazole or pyrimidine derivatives, as demonstrated by DFT studies on NMR chemical shifts .
Key Observations:
- Toxicity Trends : Ethyl and methyl substituents generally reduce acute toxicity compared to unsubstituted analogs. For example, 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine exhibits higher oral toxicity (Category 4) than its ethyl-substituted counterpart .
- Regulatory Considerations : Compounds with trifluoromethyl or chlorophenyl groups (e.g., 4-(2,4-dichlorophenyl)-1-ethyl-3-CF3 derivative) may require stricter handling due to persistent environmental metabolites .
Biological Activity
1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrazole ring with an ethyl substituent and a thiophene moiety. This unique structure enhances its solubility and bioavailability, differentiating it from other pyrazole derivatives. The synthesis typically involves the formation of the pyrazole ring followed by the introduction of the ethyl and thiophene groups through various chemical reactions.
Biological Activities
This compound exhibits significant biological activities, particularly in the following areas:
Antimicrobial Activity
Research has demonstrated that this compound possesses notable antimicrobial properties against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. In vitro studies have shown inhibition zones and low minimum inhibitory concentrations (MIC), indicating its effectiveness as an antimicrobial agent .
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | MIC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Escherichia coli | 0.25 | 18 |
| Staphylococcus aureus | 0.22 | 20 |
| Candida albicans | 0.30 | 15 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies indicate that it can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism appears to involve interaction with specific kinases or receptors that regulate cell growth and survival .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | <25 | Kinase inhibition |
| MCF-7 | <25 | Receptor modulation |
| HCT-116 | <30 | Induction of apoptosis |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to modulate enzyme activities and receptor interactions, leading to its antimicrobial and anticancer effects. Computational studies, including molecular docking simulations, support these findings by illustrating how the compound binds to various biological targets .
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity against a panel of bacteria and fungi, confirming significant inhibition rates and supporting its use as a potential therapeutic agent in infections resistant to conventional antibiotics .
- Anticancer Research : Another study focused on the anticancer properties of pyrazole derivatives, including this compound, demonstrating its ability to induce apoptosis in cancer cells through targeted receptor pathways .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the pyrazole core followed by selective substitution at the N-1 and C-3 positions. Key approaches include:
- Condensation of ethyl hydrazine with ethyl cyanoacetate or related precursors to generate N-1 ethyl substituted 5-aminopyrazoles.
- Introduction of the thiophen-2-yl substituent at the C-3 position via coupling or condensation reactions.
- Subsequent purification and characterization to confirm the structure and purity.
This approach is supported by the condensation of 5-aminopyrazoles bearing N-1 ethyl substitution with electrophilic synthons, as reported in recent literature.
Detailed Synthetic Route from Literature
A representative method involves the following steps:
The condensation step is often conducted in ethanol or ethanol/ethyl acetate solvent mixtures at reflux or mild heating, with reaction times ranging from several hours to overnight. The thiophen-2-yl substituent's electron-donating nature and relatively low steric bulk contribute to higher regioselectivity and yield compared to phenyl analogs.
Research Findings and Analysis
Regioselectivity and Yield
- The presence of the thiophen-2-yl group at C-3 position enhances regioselectivity in condensation reactions due to its electronic properties, leading to predominant formation of the desired isomer.
- Yields for the condensation step to form the pyrazole core with thiophen-2-yl substitution typically range from 70% to over 80%, depending on reaction conditions and substituent effects.
Structural Confirmation
- The structure of this compound and related pyrazolo[3,4-b]pyridines has been confirmed by a combination of:
- Nuclear Magnetic Resonance (¹H, ¹³C, 2D NMR including HMBC and HSQC)
- High-Resolution Mass Spectrometry (HRMS)
- Single crystal X-ray diffraction analysis for unambiguous structural elucidation.
Solvent and Reaction Conditions
- Ethanol or ethanol/ethyl acetate mixtures are preferred solvents due to good solubility of intermediates and products.
- Reactions are typically carried out at reflux or mild heating (around 50–80 °C).
- Reaction times vary from 12 to 24 hours, with longer times improving yields in some cases.
Summary Table of Preparation Methods
Q & A
Q. What synthetic methodologies are recommended for preparing 1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of preformed pyrazole cores. For example, diazonium salt intermediates (prepared by reacting pyrazol-5-amine derivatives with nitrites and BF₃·Et₂O at low temperatures) can enable regioselective substitutions at the 3-position . Arylthiophene groups may be introduced through cross-coupling or nucleophilic substitution. Confirm reaction progress using TLC and ESI-MS ([M+H]+ signals, as in ).
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.4 ppm, ethyl group splitting patterns).
- High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., calculated for C₉H₁₂N₃S: 194.0756).
- FT-IR to identify amine N-H stretches (~3300 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹). X-ray crystallography (using SHELXL ) resolves ambiguities in regiochemistry or crystal packing .
Q. What are the key safety protocols for handling this compound?
- Methodological Answer :
- Hazard Classification : Based on analogs (e.g., ), it likely exhibits acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory tract irritation (H335).
- Protective Measures : Use nitrile gloves, fume hoods, and respiratory protection if dust/aerosols form. In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement?
- Methodological Answer : Use SHELXL to apply restraints for disordered ethyl or thiophene groups. For twinned data (common in polar space groups), employ the TWIN/BASF commands. Validate refinement with R-factor convergence (<5% Δ) and Hirshfeld rigid-bond tests. Cross-check with DFT-optimized geometries if experimental data is ambiguous .
Q. What strategies enable regioselective functionalization of the pyrazole core for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., -NH₂ at C5) to target C3/C4 positions. For example, sulfenylation with arylsulfonyl hydrazides and TBAI in ethanol selectively modifies C3 .
- Cross-Coupling : Suzuki-Miyaura reactions (Pd catalysis) can introduce aryl/heteroaryl groups at C3. Optimize ligand (e.g., SPhos) and base (K₂CO₃) for thiophene compatibility .
Q. How can computational modeling guide the design of analogs with improved bioactivity?
- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) against target proteins (e.g., DHODH in ). Analyze steric/electronic complementarity:
- CoMFA/CoMSIA identifies favorable hydrophobic (thiophene) and H-bonding (amine) regions.
- MD Simulations (AMBER/GROMACS) assess stability of ligand-protein complexes. Modify substituents (e.g., ethyl → cyclopropyl) to enhance binding affinity while monitoring LogP (<3.5 for bioavailability) .
Q. What optimization strategies improve yield in multi-step syntheses?
- Methodological Answer :
- Step 1 (Cyclization) : Use microwave-assisted synthesis (100°C, 30 min) for faster pyrazole ring formation vs. conventional reflux (6–12 hrs) .
- Step 2 (Functionalization) : Screen solvents (e.g., DMF vs. EtOH) and catalysts (e.g., TBAI vs. KI) for sulfenylation . Monitor by LC-MS to minimize side products.
- Workup : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (MeOH/H₂O) for high-purity isolates (>95%, per ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
